molecular formula C21H27NO5 B4671357 dimethyl 4-(2-butoxyphenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate

dimethyl 4-(2-butoxyphenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No. B4671357
M. Wt: 373.4 g/mol
InChI Key: SHMHORUIXJUSPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 4-(2-butoxyphenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate, commonly known as Buparvaquone, is a synthetic compound that belongs to the class of antiprotozoal drugs. It is used to treat a variety of parasitic infections in both animals and humans. Buparvaquone is a potent inhibitor of the mitochondrial respiratory chain, which is essential for the survival of many protozoan parasites.

Mechanism of Action

Buparvaquone exerts its antiprotozoal activity by inhibiting the mitochondrial respiratory chain, which is essential for the survival of many protozoan parasites. It specifically targets the cytochrome bc1 complex, which is involved in the transfer of electrons from ubiquinol to cytochrome c. This leads to a disruption of the electron transport chain, resulting in the accumulation of reactive oxygen species and ultimately, the death of the parasite.
Biochemical and Physiological Effects:
Buparvaquone has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the growth of fungi and bacteria. In addition, Buparvaquone has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the major advantages of Buparvaquone is its potent antiprotozoal activity against a variety of parasites. It has also been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent. However, one of the major limitations of Buparvaquone is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the development of Buparvaquone. One area of research is the development of new formulations that improve its solubility and bioavailability. Another area of research is the identification of new targets for Buparvaquone, which could expand its potential therapeutic applications. Finally, there is a need for further studies to investigate the safety and efficacy of Buparvaquone in humans, which could lead to its approval as a new therapeutic agent.

Scientific Research Applications

Buparvaquone has been extensively studied for its antiprotozoal activity against a variety of parasites, including Theileria annulata, Babesia bovis, and Trypanosoma brucei. It has also been investigated for its potential use in the treatment of cancer and as an anti-inflammatory agent. In addition, Buparvaquone has been shown to have antifungal and antibacterial properties.

properties

IUPAC Name

dimethyl 4-(2-butoxyphenyl)-1-ethyl-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO5/c1-5-7-12-27-18-11-9-8-10-15(18)19-16(20(23)25-3)13-22(6-2)14-17(19)21(24)26-4/h8-11,13-14,19H,5-7,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMHORUIXJUSPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1C2C(=CN(C=C2C(=O)OC)CC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
dimethyl 4-(2-butoxyphenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate
Reactant of Route 2
Reactant of Route 2
dimethyl 4-(2-butoxyphenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate
Reactant of Route 3
Reactant of Route 3
dimethyl 4-(2-butoxyphenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate
Reactant of Route 4
Reactant of Route 4
dimethyl 4-(2-butoxyphenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate
Reactant of Route 5
dimethyl 4-(2-butoxyphenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate
Reactant of Route 6
Reactant of Route 6
dimethyl 4-(2-butoxyphenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.